

Physical and chemical properties of 2-Methyl-4-nitroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4-nitroanisole

Cat. No.: B018480

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An In-Depth Technical Guide to **2-Methyl-4-nitroanisole**

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **2-Methyl-4-nitroanisole** (CAS No. 50741-92-9), a key chemical intermediate in various synthetic applications. The document delineates its core physical and chemical properties, offers insights into its spectroscopic signature, outlines a common synthetic pathway, and discusses its primary applications and safety protocols. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a detailed understanding of this compound for laboratory and industrial applications.

Compound Identification and Structure

2-Methyl-4-nitroanisole is an aromatic organic compound characterized by a benzene ring substituted with a methyl group, a methoxy group, and a nitro group. The relative positions of these functional groups (ortho-methyl, para-nitro to the methoxy group) are crucial to its reactivity and physical properties.

- IUPAC Name: 1-Methoxy-2-methyl-4-nitrobenzene
- CAS Number: 50741-92-9[1]
- Molecular Formula: C₈H₉NO₃[1]

- Molecular Weight: 167.16 g/mol [1]
- Synonyms: 4-Methoxy-3-methylnitrobenzene, 4-Nitro-2-methylanisole[2]
- InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
- Canonical SMILES: CC1=C(C=CC(=C1)[O-])OC[1]

Caption: Molecular Structure of **2-Methyl-4-nitroanisol**e.

Physical and Chemical Properties

The physical state and solubility of **2-Methyl-4-nitroanisol**e are dictated by its molecular structure, which combines both polar (nitro, methoxy) and non-polar (methyl, benzene ring) moieties.

Property	Value	Source
Appearance	Off-white solid	[1]
Melting Point	61-64 °C	[3][4]
Boiling Point	Data not readily available	
Solubility	Very slightly soluble in water (0.53 g/L at 25 °C)	[1]
Topological Polar Surface Area	55 Å ²	[1]
Hydrogen Bond Acceptors	3	[1]

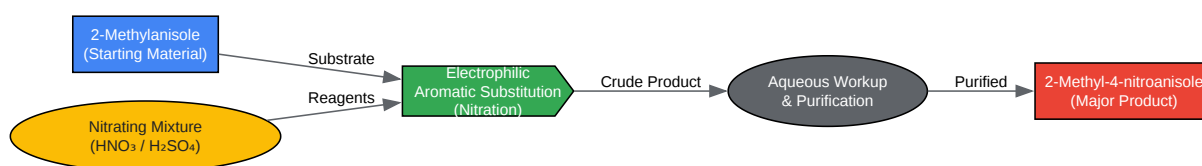
Chemical Reactivity and Synthetic Profile

The reactivity of **2-Methyl-4-nitroanisol**e is governed by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methoxy and methyl groups are electron-donating, activating the ring. This electronic push-pull system makes the compound a versatile intermediate in organic synthesis.

- **Nucleophilic Aromatic Substitution:** The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of substituted anilines, which are precursors for dyes and pharmaceuticals.
- **Incompatibilities:** As with many nitroaromatic compounds, it should be considered incompatible with strong oxidizing agents and strong bases[5].

Illustrative Synthetic Pathway: Nitration of 2-Methylanisole

A primary route for the synthesis of **2-Methyl-4-nitroanisole** involves the direct nitration of 2-methylanisole. The methoxy group is a strongly activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para director. The para position relative to the strong methoxy director is sterically accessible and electronically favored, leading to the formation of the 4-nitro product as the major isomer.



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- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyl-4-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018480#physical-and-chemical-properties-of-2-methyl-4-nitroanisole]

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